

Assessing the Selectivity of Metominostrobin Against Non-Target Fungi: A Comparative Guide

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Compound of Interest

Compound Name: Metominostrobin

Cat. No.: B8650213

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Metominostrobin is a broad-spectrum strobilurin fungicide primarily used for the control of fungal diseases in rice, such as sheath blight (*Rhizoctonia solani*) and rice blast (*Pyricularia oryzae*). As a Quinone outside Inhibitor (QoI), its mode of action involves the inhibition of mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex, ultimately blocking ATP synthesis.^{[1][2][3][4][5]} While effective against target pathogens, understanding its selectivity and potential impact on non-target fungal species is crucial for comprehensive environmental risk assessment and the development of sustainable agricultural practices.

This guide provides a comparative overview of the available data on the sensitivity of target versus non-target fungi to **Metominostrobin** and related strobilurin fungicides. Due to a notable lack of publicly available data on the specific effects of **Metominostrobin** on a wide range of non-target fungi, this guide incorporates data for Azoxystrobin, another widely used strobilurin fungicide, as a proxy for comparison. It is important to note that while both fungicides share the same mode of action, their specific activities against different fungal species may vary.

Comparative Sensitivity of Fungi to Strobilurin Fungicides

The following table summarizes the 50% effective concentration (EC50) values of **Metominostrobin** against its target pathogens and the EC50 values of the related strobilurin fungicide, Azoxystrobin, against various non-target fungi. Lower EC50 values indicate higher sensitivity to the fungicide.

Fungicide	Fungal Species	Type	EC50 (µg/mL)	Reference
Metominostrobin	Rhizoctonia solani	Target Pathogen	~0.51	This value is converted from the reported 1.8 µM.
Metominostrobin	Pyricularia oryzae	Target Pathogen	Data not available	
Azoxystrobin	Penicillium digitatum	Non-Target Fungus	0.045	[6]
Azoxystrobin	Fusarium oxysporum	Non-Target Fungus	35.089	[7]
Azoxystrobin	Aspergillus flavus	Non-Target Fungus	0.12 - 297.22	The wide range reflects variability in isolate sensitivity.
Azoxystrobin	Aspergillus niger	Non-Target Fungus	Data not available	
Azoxystrobin	Trichoderma harzianum	Beneficial Fungus	Data not available	

Note: The provided EC50 values are for mycelial growth inhibition and were determined using in vitro agar dilution assays. The significant range in EC50 values for *Aspergillus flavus* highlights the intraspecific variability in fungicide sensitivity. Further research is needed to establish a comprehensive selectivity profile for **Metominostrobin** against a broader range of non-target and beneficial fungi.

Experimental Protocols

The following is a generalized protocol for determining the EC50 values of fungicides against filamentous fungi, based on the widely used agar dilution method.

Objective: To determine the concentration of a fungicide that inhibits the mycelial growth of a fungal isolate by 50%.

Materials:

- Fungicide stock solution (e.g., in acetone or DMSO)
- Sterile Potato Dextrose Agar (PDA) or other suitable growth medium
- Sterile Petri dishes (90 mm)
- Fungal culture of the test organism
- Sterile cork borer (e.g., 5 mm diameter)
- Incubator
- Calipers or ruler

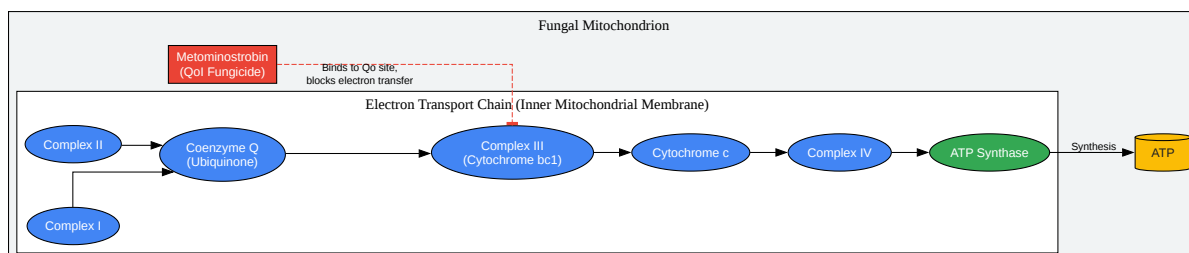
Procedure:

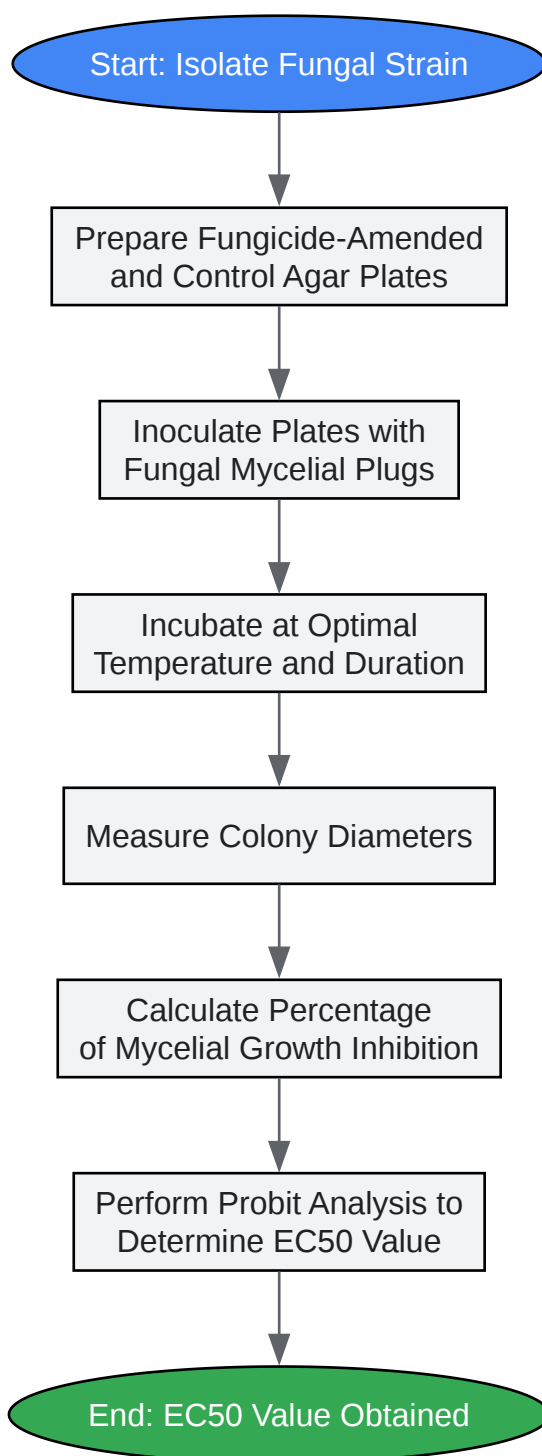
- Preparation of Fungicide-Amended Media:
 - Prepare a series of dilutions of the fungicide stock solution.
 - Add appropriate volumes of each fungicide dilution to molten PDA (cooled to approximately 45-50°C) to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).
 - Include a control treatment with the solvent used for the fungicide stock solution at the same concentration present in the highest fungicide treatment.

- Pour the fungicide-amended and control media into sterile Petri dishes and allow them to solidify.
- Inoculation:
 - From the growing edge of an actively growing fungal culture, take mycelial plugs using a sterile cork borer.
 - Place one mycelial plug in the center of each fungicide-amended and control plate.
- Incubation:
 - Incubate the plates at an optimal temperature for the growth of the test fungus (e.g., 25°C) in the dark.
- Data Collection:
 - After a predetermined incubation period (when the fungal colony in the control plate has reached a significant diameter, e.g., 70-80 mm), measure the diameter of the fungal colony on each plate in two perpendicular directions.
 - Calculate the average diameter for each replicate.
- Data Analysis:
 - Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control using the following formula:
 - $\% \text{ Inhibition} = [(\text{Diameter of control colony} - \text{Diameter of treated colony}) / \text{Diameter of control colony}] \times 100$
 - Use probit analysis or other appropriate statistical software to regress the percentage of inhibition against the logarithm of the fungicide concentration to determine the EC50 value.

Visualization of the Fungicidal Action

The following diagrams illustrate the mechanism of action of QoI fungicides and a typical workflow for assessing fungicide sensitivity.





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